molecular formula C30H24BrNO2 B15007364 5-(3-bromophenyl)-2-(4-methoxyphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one

5-(3-bromophenyl)-2-(4-methoxyphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one

Cat. No.: B15007364
M. Wt: 510.4 g/mol
InChI Key: HXWFUSIZJDJLQG-UHFFFAOYSA-N
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Description

5-(3-BROMOPHENYL)-2-(4-METHOXYPHENYL)-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE is a complex organic compound that belongs to the class of benzo[a]phenanthridinones. This compound is characterized by the presence of bromine and methoxy functional groups attached to a phenyl ring, which is further fused to a benzo[a]phenanthridinone core. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

The synthesis of 5-(3-BROMOPHENYL)-2-(4-METHOXYPHENYL)-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a suitable base.

    Cyclization: The formation of the benzo[a]phenanthridinone core is achieved through a cyclization reaction, often involving a Friedel-Crafts acylation followed by intramolecular cyclization.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

5-(3-BROMOPHENYL)-2-(4-METHOXYPHENYL)-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

5-(3-BROMOPHENYL)-2-(4-METHOXYPHENYL)-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-(3-BROMOPHENYL)-2-(4-METHOXYPHENYL)-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells or organisms being studied.

Comparison with Similar Compounds

Similar compounds to 5-(3-BROMOPHENYL)-2-(4-METHOXYPHENYL)-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE include other benzo[a]phenanthridinone derivatives with different substituents. These compounds may share similar structural features but differ in their chemical and biological properties. For example:

    5-(3-Chlorophenyl)-2-(4-Methoxyphenyl)-1H,2H,3H,4H,5H,6H-Benzo[a]phenanthridin-4-One: Similar structure with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.

    5-(3-Bromophenyl)-2-(4-Hydroxyphenyl)-1H,2H,3H,4H,5H,6H-Benzo[a]phenanthridin-4-One: Similar structure with a hydroxy group instead of a methoxy group, which may influence its solubility and interaction with biological targets.

The uniqueness of 5-(3-BROMOPHENYL)-2-(4-METHOXYPHENYL)-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE lies in its specific combination of substituents, which can result in distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C30H24BrNO2

Molecular Weight

510.4 g/mol

IUPAC Name

5-(3-bromophenyl)-2-(4-methoxyphenyl)-2,3,5,6-tetrahydro-1H-benzo[a]phenanthridin-4-one

InChI

InChI=1S/C30H24BrNO2/c1-34-23-12-9-18(10-13-23)21-16-25-28-24-8-3-2-5-19(24)11-14-26(28)32-30(29(25)27(33)17-21)20-6-4-7-22(31)15-20/h2-15,21,30,32H,16-17H2,1H3

InChI Key

HXWFUSIZJDJLQG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC3=C(C(NC4=C3C5=CC=CC=C5C=C4)C6=CC(=CC=C6)Br)C(=O)C2

Origin of Product

United States

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